4-phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiophene ring, an azetidine ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring, a thiophene ring, and an azetidine ring. Compounds containing these structures have been studied for their potential biological activities. For example, 1,2,3-triazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . Similarly, thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. For instance, 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. For instance, the presence of the 1,2,3-triazole ring might influence the compound’s solubility and stability, potentially affecting its absorption and distribution .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Compounds with similar structures have been found to exhibit a variety of effects, such as anti-inflammatory and antitumor activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stability of 1,2,3-triazole derivatives can be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multi-step organic synthesis. One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization to introduce the phenyl, thiophene, and azetidine groups . The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form secondary or tertiary amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
4-phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,4-disubstituted 1,2,3-triazoles, share some chemical properties but differ in biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid have similar structural features but different reactivity and applications.
Azetidine Derivatives: Azetidine-2-carboxylic acid is another related compound with distinct chemical behavior.
Uniqueness
4-phenyl-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activities. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c27-22(18-10-8-17(9-11-18)21-7-4-12-28-21)25-13-19(14-25)26-15-20(23-24-26)16-5-2-1-3-6-16/h1-12,15,19H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORUHEBKIBRFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.